1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one
Overview
Description
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one is an organic compound known for its unique structure, which includes both an amino group and a hydroxy group attached to a phenyl ring, as well as a methoxy group on another phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one can be synthesized through a multi-step process involving the condensation of 4-aminobenzaldehyde with 4-hydroxy-2-methoxyacetophenone. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of 1-(4-nitrophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one.
Reduction: Formation of 1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)propane.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-EN-1-one can be compared with similar compounds such as:
1-(4-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-EN-1-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one: Lacks the hydroxy group, which can influence its hydrogen bonding capabilities and overall properties.
The presence of both hydroxy and methoxy groups in this compound makes it unique, providing a balance of hydrophilic and hydrophobic characteristics that can be advantageous in various applications.
Properties
IUPAC Name |
1-(4-aminophenyl)-3-(4-hydroxy-2-methoxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,18H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYJFYYDHLXILQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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